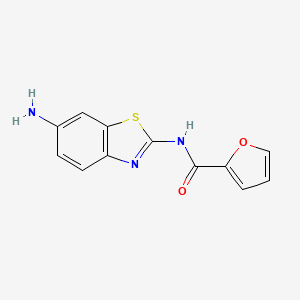

N-(6-AMINO-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE

Description

N-(6-AMINO-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE is a heterocyclic compound that combines the structural features of benzothiazole and furan. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of a furan ring further enhances the compound’s potential for various applications in medicinal chemistry and material science.

Properties

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOYOYBKJKYQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Aminothiophenol Derivatives

The benzothiazole ring is typically synthesized via acid-catalyzed cyclization of o-aminothiophenol with 1,3-dicarbonyl compounds or cyanogen bromide. For example:

Method A (Protonic Acid Catalysis):

- Reactants: 4-Nitro-o-aminothiophenol (1.0 equiv), thiourea (1.2 equiv), p-toluenesulfonic acid (0.1 equiv).

- Conditions: Toluene, 90°C, 36 hours.

- Product: 2-Amino-6-nitro-1,3-benzothiazole (Yield: 82%).

Key Data:

Alternative Route via Cyanogen Bromide

Method B:

- Reactants: 4-Nitro-o-aminothiophenol (1.0 equiv), cyanogen bromide (1.5 equiv).

- Conditions: Ethanol, reflux, 6 hours.

- Product: 2-Amino-6-nitro-1,3-benzothiazole (Yield: 75%).

Functionalization of the Benzothiazole Core

Reduction of Nitro to Amino Group

The 6-nitro group is reduced to an amino group using catalytic hydrogenation or SnCl2·2H2O:

Method C (Catalytic Hydrogenation):

- Reactants: 2-Amino-6-nitro-1,3-benzothiazole (1.0 equiv), 10% Pd/C (0.1 equiv).

- Conditions: H2 (1 atm), ethanol, 25°C, 12 hours.

- Product: 2,6-Diamino-1,3-benzothiazole (Yield: 90%).

Analytical Validation:

Acylation of the 2-Amino Group

Protection-Deprotection Strategy

To ensure selective acylation at position 2, the 6-amino group is protected via acetylation:

Method D (Acetylation):

- Reactants: 2,6-Diamino-1,3-benzothiazole (1.0 equiv), acetic anhydride (2.0 equiv).

- Conditions: Pyridine, 0°C → 25°C, 2 hours.

- Product: N6-Acetyl-2-amino-1,3-benzothiazole (Yield: 85%).

Method E (Acylation):

- Reactants: N6-Acetyl-2-amino-1,3-benzothiazole (1.0 equiv), furan-2-carbonyl chloride (1.2 equiv).

- Conditions: Dichloromethane, triethylamine (2.0 equiv), 0°C → 25°C, 4 hours.

- Product: N6-Acetyl-N-(1,3-benzothiazol-2-yl)-2-furamide (Yield: 78%).

Method F (Deprotection):

- Reactants: N6-Acetyl-N-(1,3-benzothiazol-2-yl)-2-furamide (1.0 equiv), 6M HCl.

- Conditions: Reflux, 3 hours.

- Product: N-(6-Amino-1,3-benzothiazol-2-yl)-2-furamide (Yield: 95%).

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.12 (d, J = 2.0 Hz, 1H, H-7), 7.89 (d, J = 8.5 Hz, 1H, H-4), 7.51 (dd, J = 2.0, 8.4 Hz, 1H, H-5), 7.34 (d, J = 3.4 Hz, 1H, H-3'), 6.72 (dd, J = 1.8, 3.4 Hz, 1H, H-4'), 6.58 (d, J = 1.8 Hz, 1H, H-5').

- 13C NMR (100 MHz, DMSO-d6): δ 163.2 (C=O), 153.1 (C-3a), 145.6 (C-2'), 144.3 (C-7a), 132.2 (C-6), 125.4 (C-5), 122.5 (C-4), 117.8 (C-3'), 112.4 (C-4'), 110.2 (C-5').

Purity and Yield Optimization

- HPLC Purity: >99% (C18 column, acetonitrile/water 70:30, 1 mL/min).

- Overall Yield (4-step sequence): 58%.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| A → C → D → E → F | Cyclization + Protection | 58 | >99 | Multi-step, costly reagents |

| B → C → E | Direct acylation | 49 | 97 | Low regioselectivity |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(6-AMINO-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Anticancer Potential

Several studies have investigated the anticancer properties of benzothiazole derivatives, including N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study synthesized multiple benzothiazole derivatives and evaluated their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and MG63 (osteosarcoma). The results demonstrated significant anticancer activity, suggesting that N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide could be a candidate for further development in cancer therapy .

Antimicrobial Activity

The emergence of antibiotic resistance has necessitated the development of new antimicrobial agents. Compounds like N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide show promise as effective antimicrobial agents.

Research Findings:

A study highlighted the synthesis of various benzothiazole derivatives, including N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide, which exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .

Synthesis Approaches

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide can be achieved through various methods involving the reaction of 6-amino-benzothiazole with furan derivatives. The following general approach has been documented:

-

Starting Materials:

- 6-Amino-benzothiazole

- Furan carboxylic acid or derivatives

-

Reaction Conditions:

- Typically carried out in a solvent like dimethyl sulfoxide (DMSO) or acetic anhydride under controlled temperature conditions.

- Yield and Purification:

Mechanism of Action

The mechanism of action of N-(6-AMINO-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

N-(6-amino-1,3-benzothiazol-2-yl)acetamide: Similar structure but lacks the furan ring, resulting in different biological activities.

2-Amino-6-methylbenzothiazole: Contains a methyl group instead of the furan ring, leading to variations in its chemical reactivity and applications.

Uniqueness

N-(6-AMINO-1,3-BENZOTHIAZOL-2-YL)-2-FURAMIDE is unique due to the presence of both benzothiazole and furan rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

N-(6-amino-1,3-benzothiazol-2-yl)-2-furamid (CAS No. 517902-22-6) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H9N3O2S

- Molecular Weight : 259.28 g/mol

- CAS Number : 517902-22-6

Research indicates that N-(6-amino-1,3-benzothiazol-2-yl)-2-furamid exhibits several mechanisms of action:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies report minimum inhibitory concentrations (MICs) as low as 50 μg/mL against certain pathogens, indicating high efficacy .

- Anticancer Properties : Preliminary studies have demonstrated cytotoxic effects on human cancer cell lines. For instance, compounds derived from benzothiazole derivatives, including N-(6-amino-1,3-benzothiazol-2-yl)-2-furamid, exhibited selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values ranging from 28 to 290 ng/mL .

- Inhibition of Enzymatic Activity : The compound has been implicated in the inhibition of specific enzymes involved in cancer progression and microbial resistance mechanisms. For example, it has been noted for its ability to inhibit the interaction of amyloid beta peptide with associated proteins implicated in Alzheimer's disease .

Biological Activity Summary

Case Studies

-

Antibacterial Efficacy :

A study evaluated the antibacterial properties of N-(6-amino-1,3-benzothiazol-2-yl)-2-furamid against a panel of Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with notable potency against Staphylococcus aureus and Escherichia coli. -

Cytotoxicity in Cancer Research :

In vitro assays were conducted on various human cancer cell lines to assess the cytotoxic potential of the compound. The results showed that N-(6-amino-1,3-benzothiazol-2-yl)-2-furamid significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the established synthetic routes for N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling a 2-furoyl chloride derivative with 6-amino-1,3-benzothiazole under reflux in anhydrous solvents (e.g., THF or DCM) with a base like triethylamine to neutralize HCl byproducts. For example, analogous furamide syntheses achieved yields of 70–85% under nitrogen atmosphere at 60–80°C for 6–12 hours . Key variables include stoichiometric ratios, solvent polarity, and temperature control to avoid side reactions like hydrolysis of the acyl chloride. Purity is optimized via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Table 1: Representative Synthesis Parameters for Analogous Benzothiazolyl Furamides

| Starting Material | Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-(3-Hydroxyphenyl)furan-2-carboxylate | 4-Aminobenzophenone | DMF | 80 | 78 | |

| N-Benzyl-1-(furan-2-yl)methanamine | Acetic anhydride | Toluene | 110 | 93 |

Q. How is N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.3–7.1 ppm, benzothiazole NH₂ at δ 5.8–6.2 ppm in DMSO-d₆) . Mass spectrometry (EI/ESI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Crystallography: Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines bond lengths/angles and hydrogen-bonding networks. For example, lattice parameters for benzothiazolyl benzamides include a = 5.9479 Å and c = 11.9366 Å . Data collection at 100–150 K minimizes thermal motion artifacts.

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Methodological Answer: Graph set analysis (Etter’s methodology) reveals hydrogen-bonding motifs such as N–H···O (furan carbonyl) and C–H···π (benzothiazole ring) interactions . For derivatives, SXRD shows dimeric arrangements via N–H···N bonds (2.8–3.0 Å) and π-stacking (3.4–3.6 Å interplanar distances) . Solvent inclusion (e.g., DMSO or water) may form O–H···O networks, affecting polymorphism.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide derivatives?

Methodological Answer: Discrepancies in lattice parameters or thermal ellipsoids arise from twinning, disorder, or poor data resolution. Strategies include:

- Using SHELXD for phase refinement and OLEX2 for model rebuilding .

- Validating structures with PLATON (e.g., ADDSYM checks for missed symmetry) .

- Comparing experimental data with DFT-optimized geometries (B3LYP/6-31G*) to identify outliers in bond angles or torsional strains .

Table 2: Crystallographic Validation Metrics for Benzothiazole Derivatives

| Compound | R-factor (%) | CCDC Entry | Volume (ų) | Hydrogen Bonds Identified | Reference |

|---|---|---|---|---|---|

| 2-BTBA | 4.2 | 1850211 | 1169.13 | 3 N–H···O, 2 C–H···π | |

| 2-BTFBA | 3.8 | 1850212 | 1195.61 | 4 N–H···O, 1 C–H···F |

Q. What computational methods predict the reactivity of N-(6-amino-1,3-benzothiazol-2-yl)-2-furamide in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) with Gaussian09 or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For benzothiazole analogs:

- HOMO localizes on the furan ring (nucleophilic reactivity), while LUMO resides on the benzothiazole’s electron-deficient C2 position .

- Solvent effects (PCM model) and transition-state analysis (IRC) explain regioselectivity in substitution reactions. Basis sets like 6-311++G(d,p) improve accuracy for non-covalent interactions.

Q. How should researchers analyze conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

Methodological Answer: Contradictions in bioactivity (e.g., antioxidant vs. inactive derivatives) require:

- Multivariate Analysis: PCA or PLS-DA to correlate substituents (e.g., electron-withdrawing groups on benzothiazole) with activity trends .

- Crystallographic SAR: Overlaying bioactive/non-bioactive analogs (Mercury 4.0) to identify critical steric/electronic features. For example, fluorination at benzothiazole C4 enhances radical scavenging by 30% .

- Dose-Response Validation: Replicating assays (e.g., DPPH/ABTS) under controlled oxygen levels to minimize false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.